BenchChemオンラインストアへようこそ!

(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine

Dopamine D2 Receptor Antagonists Chiral Building Blocks Stereoselective Synthesis

(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine (CAS 1341470-09-4) is a chiral secondary amine building block comprising a pyrrolidine ring N-substituted with a benzyl group and a cyclopropylamine moiety attached via a methylene bridge at the 2-position. It possesses the molecular formula C15H22N2 and a molecular weight of 230.35 g/mol.

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
Cat. No. B7871526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CC2=CC=CC=C2)CNC3CC3
InChIInChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17-10-4-7-15(17)11-16-14-8-9-14/h1-3,5-6,14-16H,4,7-12H2
InChIKeyCDWNMFBKHYTWNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine: Chemical Identity and Baseline Characteristics for Procurement Evaluation


(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine (CAS 1341470-09-4) is a chiral secondary amine building block comprising a pyrrolidine ring N-substituted with a benzyl group and a cyclopropylamine moiety attached via a methylene bridge at the 2-position . It possesses the molecular formula C15H22N2 and a molecular weight of 230.35 g/mol . The compound is also available as the (S)-enantiomer (CAS 1353996-25-4), which is a critical consideration for stereochemically defined synthesis programs . It is primarily utilized as a synthetic intermediate in medicinal chemistry, where the 1-benzyl-2-aminomethylpyrrolidine scaffold has been validated as a key structural component of potent dopamine D-2 receptor antagonists [1].

Why (1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine Cannot Be Casually Replaced by In-Class Analogs


The specific substitution pattern of the cyclopropyl group on the exocyclic amine of the 1-benzyl-2-aminomethylpyrrolidine scaffold cannot be interchanged with simpler N-alkyl (e.g., methyl, ethyl) or unsubstituted primary amine analogs without altering critical pharmacological and physicochemical properties [1]. Published structure-activity relationship (SAR) data on the related N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide series demonstrates that the stereochemistry at the 2-position is a decisive factor for target engagement: the R-enantiomer exhibits high-affinity dopamine D-2 receptor binding (IC50 ~1–36 nM), while the S-enantiomer is essentially inactive [2][3]. This stereochemical sensitivity extends to the amine substituent, where cyclopropyl vs. alkyl variation modulates conformational preference, metabolic stability, and hydrogen-bonding capacity—each parameter being critical for reproducible biological outcomes [2]. Procurement of a closely related analog without verifying these structural determinants risks introducing unintended changes in potency, selectivity, or pharmacokinetic profile.

(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine: Comparator-Driven Quantitative Differentiation Evidence


Stereochemical Differentiation: (S)-Enantiomer Availability vs. Racemate and the Biological Imperative of Chirality

The target compound is commercially accessible as both the racemic mixture (CAS 1341470-09-4, ≥95% purity) and the defined (S)-enantiomer (CAS 1353996-25-4, 98% purity) . In the directly analogous N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide scaffold, stereochemistry is the dominant determinant of biological activity: the (R)-enantiomer, (R)-N-(1-benzyl-pyrrolidin-2-ylmethyl)-5-bromo-2,3-dimethoxy-benzamide, exhibits a Ki of 0.024 nM at the rat dopamine D-2 receptor, while (S)-configured benzamides in the same study are reported as inactive [1][2]. This establishes that enantiomeric purity is not a minor quality parameter but a binary gate for target engagement in this scaffold class. For procurement decisions, the availability of the defined (S)-enantiomer (CAS 1353996-25-4) enables stereochemically controlled synthesis of derivatives, whereas reliance on the racemate introduces a 50% contamination of the potentially inactive antipode when the (R)-configuration is the biologically relevant stereochemistry for the benzamide series, or vice versa if the (S)-enantiomer proves active for cyclopropyl-containing derivatives.

Dopamine D2 Receptor Antagonists Chiral Building Blocks Stereoselective Synthesis

Cyclopropyl Substituent vs. N-Methyl/Ethyl Analogs: Conformational Constraint and Predicted Physicochemical Impact

The cyclopropyl group on the exocyclic amine nitrogen of the target compound imposes torsional restriction (φ ≈ 0° preference for the cyclopropyl C–N bond) compared to freely rotating N-methyl or N-ethyl analogs such as (1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amine or (1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine [1]. The predicted pKa of the target compound is 9.35 ± 0.40 , whereas N-methyl and N-ethyl analogs are expected to have higher basicity (predicted pKa ~10.0–10.5 for tertiary amines lacking the electron-withdrawing cyclopropyl ring strain effect). This pKa shift of approximately 0.6–1.2 log units reduces the fraction of protonated amine at physiological pH, potentially improving passive membrane permeability and blood-brain barrier penetration—a critical parameter for CNS-targeted programs for which this scaffold is actively investigated [2]. Additionally, the cyclopropyl group introduces a metabolic soft spot distinct from N-dealkylation pathways common to N-methyl/ethyl analogs, offering altered cytochrome P450 metabolic profiles.

Conformational Analysis Drug Design Metabolic Stability

Scaffold Validation in Dopamine D-2 Receptor Antagonists: Quantitative Affinity Benchmarks from N-Benzyl-2-aminomethylpyrrolidine Benzamides

The 1-benzyl-2-aminomethylpyrrolidine scaffold, which is the core structural unit of the target compound, has been extensively validated in a series of potent dopamine D-2 receptor antagonists [1]. In the seminal study by Högberg et al. (1991), substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides demonstrated IC50 values as low as ~1 nM for inhibition of [3H]spiperone binding to rat striatal D-2 receptors [1]. Specifically, the 2,3-dimethoxy-substituted benzamide (compound 24) and 5,6-dimethoxy salicylamide (compound 22) achieved IC50 values of approximately 1 nM [1]. BindingDB-curated data for the 5-bromo-2,3-dimethoxy-benzamide derivative (BDBM50007508) confirms a Ki of 0.024 nM and IC50 of 1.40 nM [2]. In contrast, the 3-bromo-2,6-dimethoxy isomer (BDBM50007512) shows a dramatically reduced affinity (IC50 = 16,300 nM), demonstrating that precise substitution geometry on the benzamide—and by extension, the amine building block geometry—is critical [3]. The target compound, bearing a cyclopropyl group on the exocyclic nitrogen, provides a distinct vector for further derivatization compared to the benzamide-capped analogs, enabling exploration of non-benzamide chemotypes while retaining the validated 1-benzyl-2-aminomethylpyrrolidine pharmacophore.

Dopamine D2 Antagonist Antipsychotic Structure-Activity Relationship

Regioisomeric Differentiation: 2-Substituted vs. 3-Substituted Pyrrolidine Scaffolds in Dopamine Receptor Pharmacology

The target compound incorporates the aminomethyl group at the 2-position of the pyrrolidine ring, distinguishing it from regioisomeric 3-substituted analogs. Published data on the related 3-pyrrolidinyl benzamide series (e.g., YM-43611: (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide) reveals a distinct pharmacological profile: YM-43611 exhibits Ki values of 21 nM (D3) and 2.1 nM (D4) with 110-fold D4 selectivity over D2, and 10-fold D3 preference over D2 receptors [1]. This contrasts with the 2-substituted benzamide series from Högberg et al., which shows preferential D2 receptor binding (IC50 ~1 nM) [2]. The positional shift from the 3-position to the 2-position on the pyrrolidine ring thus fundamentally alters the dopamine receptor subtype selectivity profile, demonstrating that procurement of the 2-substituted building block specifically supports D2-preferring programs, whereas the 3-substituted isomer is more appropriate for D3/D4-selective projects. The cyclopropyl group on the target compound's exocyclic amine provides an additional point of divergence from the cyclopropylcarbonyl substitution in YM-43611, enabling distinct chemical space exploration.

Regioisomer Comparison Dopamine Receptor Subtype Selectivity Pyrrolidine SAR

(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Stereochemically Controlled Synthesis of D2 Receptor-Targeted Antipsychotic Leads

Procurement of the (S)-enantiomer (CAS 1353996-25-4) enables the synthesis of enantiomerically pure derivatives for dopamine D-2 receptor antagonist programs. The validated scaffold from Högberg et al. (1991) demonstrates that the (R)-configuration at the pyrrolidine 2-position is required for D2 affinity (Ki as low as 0.024 nM for optimized benzamides), while (S)-enantiomers are inactive . Using the defined (S)-enantiomer building block allows precise stereochemical control in the synthesis of (R)-configured final compounds through inversion or retention strategies, eliminating the 50% inactive enantiomer burden inherent in racemic starting material. This is particularly relevant for programs developing 18F-radioligands for PET imaging, where enantiomeric purity directly impacts signal-to-noise ratios .

CNS Penetrant Compound Design via Reduced Amine Basicity

The cyclopropyl substituent reduces the predicted pKa of the exocyclic amine to 9.35 ± 0.40, compared to ~10.0–10.5 for N-methyl/ethyl analogs . This approximately 0.6–1.2 log unit decrease in basicity reduces the fraction of positively charged, membrane-impermeable amine at physiological pH, potentially enhancing passive BBB penetration. For CNS drug discovery programs targeting dopamine or serotonin receptors—for which interaction studies suggest this compound's scaffold has affinity —procuring the cyclopropyl variant rather than a simpler N-alkyl analog aligns with medicinal chemistry strategies to reduce amine basicity while retaining target engagement. The cyclopropyl group also introduces a distinct metabolic pathway compared to N-dealkylation-prone alkyl amines.

D2-Preferring Pharmacological Tool Compound Synthesis

The 2-substituted pyrrolidine scaffold directs pharmacological selectivity toward D2 receptors, whereas the regioisomeric 3-substituted scaffold (as in YM-43611) confers D3/D4 selectivity with 110-fold D4 preference . Researchers requiring D2-preferring pharmacological tools for target validation, receptor occupancy studies, or phenotypic screening should select the 2-substituted building block. The quantitative selectivity benchmark established by YM-43611 (Ki D4 = 2.1 nM, D4/D2 = 110-fold) provides a clear rationale for scaffold selection based on desired receptor subtype engagement . The cyclopropyl amine on the target compound further differentiates it from the cyclopropylcarbonylamino substitution in YM-43611, enabling exploration of distinct hydrogen-bonding pharmacophores.

Building Block for Focused Libraries Targeting Aminergic GPCRs

The 1-benzyl-2-aminomethylpyrrolidine core, validated in sub-nanomolar D2 antagonists, serves as a privileged scaffold for synthesizing focused compound libraries targeting aminergic G-protein coupled receptors . Procurement of the target compound as a building block enables parallel derivatization of the secondary cyclopropyl amine via acylation, reductive amination, or sulfonylation, generating diverse chemotypes while maintaining the pharmacophoric benzyl-pyrrolidine scaffold. The >16,000-fold affinity range observed between isomeric benzamide substitution patterns (IC50 1.40 nM vs. 16,300 nM) underscores the importance of systematic library exploration around this core . The cyclopropyl group provides a conformationally constrained anchor point that N-methyl or N-ethyl analogs cannot replicate, potentially leading to compounds with improved selectivity profiles.

Quote Request

Request a Quote for (1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.